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Abstract: The Eleven-Nineteen Leukemia (ENL) protein is a crucial epigenetic reader,
recognizing acetylated histones and playing a pivotal role in transcriptional elongation.[1] Its
dysfunction is strongly implicated in aggressive forms of acute myeloid leukemia (AML) and
other cancers, making it a significant target for therapeutic development.[2][3][4] Identifying the
full spectrum of ENL's interacting partners is essential for elucidating its biological functions
and discovering new avenues for therapeutic intervention. This guide provides an in-depth
overview of established ENL binding partners, detailed experimental protocols for identifying
novel interactors, and a framework for data interpretation, supported by quantitative data
summaries and pathway visualizations.

Established ENL Interacting Proteins and
Complexes

ENL functions as a scaffold protein, integrating into several multi-protein complexes to regulate
gene expression. Its C-terminal ANC1 Homology Domain (AHD) is a key site for protein-protein
interactions, while the N-terminal YEATS domain recognizes acetylated histones.[1] The major
known binding partners and complexes are crucial for its role in transcriptional control.[5][6]

Table 1. Summary of Key ENL Binding Partners and Complexes
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Partner Protein / . Interacting Domain
Function |/ Role Key References

Complex on ENL

Other MLL fusion
AF10, AF5qg31 partners that interact AHD [9][10]
with ENL.

Proteins involved in
Polycomb Group

(PCG) Protei gene repression and AHD [1][10]
c roteins

chromatin remodeling.

| CBX8, BCoR | Components of Polycomb Repressive Complex 1 (PRC1). | AHD |[1][10][13] |

Experimental Protocols for Identifying Novel
Binding Partners

The gold-standard method for identifying endogenous protein-protein interactions is co-
immunoprecipitation (Co-IP) coupled with mass spectrometry (MS). This approach allows for
the purification of a target protein (the "bait," in this case, ENL) from a cell lysate, along with its

direct and indirect binding partners (the "prey").

Workflow for Co-Immunoprecipitation followed by Mass
Spectrometry (Co-IP-MS)
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Caption: Experimental workflow for identifying ENL binding partners using Co-IP-MS.

Detailed Protocol: Co-IP for Mass Spectrometry
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This protocol is optimized for the analysis of endogenous protein interactions.[14]
A. Materials and Reagents:
e Cell Line: Human AML cell line (e.g., MV4;11, MOLM-13) expressing endogenous ENL.
» Antibodies:
o IP-grade anti-ENL antibody.
o Isotype-matched control IgG (e.g., Rabbit IgG).
o Beads: Protein A/G magnetic beads.

e Lysis Buffer: 50 mM Tris-HCI pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40,
supplemented with protease and phosphatase inhibitor cocktails immediately before use.
Keep on ice.

o Wash Buffer: Same as Lysis Buffer but with a lower detergent concentration (e.g., 0.1% NP-
40) or TBS/PBS with 0.05% Tween-20.

o Elution Buffer: 50 mM Tris-HCI pH 7.5, 2% SDS.
o MS-grade reagents: Trypsin, DTT, iodoacetamide, formic acid, acetonitrile.
B. Procedure:

e Cell Lysis:

[¢]

Harvest ~5x1077 cells per IP condition (e.g., anti-ENL and control 1gG).

[¢]

Wash the cell pellet once with ice-cold PBS.

[e]

Resuspend the pellet in 1 mL of ice-cold Lysis Buffer.

Incubate on a rotator for 30 minutes at 4°C.

(¢]

[¢]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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o Transfer the supernatant (lysate) to a new pre-chilled tube. Determine protein
concentration (e.g., using a BCA assay).

e Lysate Pre-clearing:

o To reduce non-specific binding, add 20 pL of Protein A/G beads to 1-2 mg of total protein
lysate.

o Incubate on a rotator for 1 hour at 4°C.[15]

o Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
e Immunoprecipitation:

o Add 2-5 ug of anti-ENL antibody or control IgG to the pre-cleared lysate.

o Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes
to form.

o Add 30 pL of equilibrated Protein A/G beads to each sample.

o Incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
e Washing:

o Pellet the beads using a magnetic rack and discard the supernatant.

o Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend
the beads, rotate for 5 minutes at 4°C, and then pellet. This step is critical to remove non-
specific interactors.

e Elution and Sample Preparation for MS:
o After the final wash, remove all residual buffer.

o Elute the protein complexes by adding 50 pL of Elution Buffer and heating at 95°C for 5-10
minutes.
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o Alternatively, for cleaner results, perform an on-bead trypsin digestion. This avoids co-
elution of the antibody heavy and light chains.[14]

» Resuspend washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

» Reduce proteins with DTT, alkylate with iodoacetamide, and digest with MS-grade
trypsin overnight at 37°C.

o Collect the peptide-containing supernatant for LC-MS/MS analysis.

Data Presentation and Analysis

Following mass spectrometry, raw data is processed using software like MaxQuant to identify
and quantify proteins.[5] The key is to identify proteins that are significantly enriched in the ENL
immunoprecipitation compared to the negative control (IgG).

Table 2: Example Quantitative Data from a Hypothetical ENL Co-IP-MS Experiment
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. Unique Spectral Spectral Fold
Identified .
Protei Gene Name Peptides Counts Counts Change
rotein
(ENL-IP) (ENL-IP) (1gG-IP) (ENL/IgG)
Eleven-
nineteen MLLT1
. 35 248 1 >200
leukemia (ENL)
protein
Cyclin-
dependent CDK9 18 95 2 47.5
kinase 9
Cyclin-T1 CCNT1 15 78 0 Inf
Histone-
lysine N-
DOTIL 22 112 3 37.3
methyltransfe
rase
ALL1-fused
gene from
AFF1 12 61 1 61.0
chromosome
4
Histone H3.1 HIST1H3A 8 45 5 9.0
Uncharacteriz
ed protein Clorfs55 7 33 1 33.0
Clorf55

| Actin, cytoplasmic 1 | ACTB | 25| 310 | 295 | 1.05 |

This table presents illustrative data. Proteins with high fold-change and low counts in the 1gG
control (e.g., Clorf55) are potential novel binding partners.

Signaling Pathways and Functional Relationships

Visualizing the interactions of ENL is key to understanding its function. Diagrams can illustrate
protein domain architecture and ENL's role in transcriptional regulation.
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ENL Protein Domain Interactions

Caption: Domain architecture of ENL and its primary classes of binding partners.
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Caption: ENL recognizes acetylated histones and recruits effector complexes to drive
transcription.

Conclusion and Future Directions

The identification of ENL's interactome is a critical step toward understanding the mechanisms
that drive ENL-dependent cancers. The Co-IP-MS workflow described here is a powerful and
unbiased method for discovering novel binding partners, which may reveal new cellular
functions and signaling pathways regulated by ENL. Each novel partner represents a potential
point of therapeutic intervention. The development of small-molecule inhibitors and degraders
targeting the ENL YEATS domain or the protein-protein interactions at the AHD domain is an
active area of research.[5][16][17] A comprehensive map of the ENL interactome will be
invaluable in designing next-generation therapies that can disrupt these oncogenic networks
with high specificity and efficacy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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